
2-(1,3-Oxazol-2-yl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,3-Oxazol-2-yl)ethan-1-ol is a chemical compound that belongs to the oxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom. This compound has garnered attention due to its diverse applications in various fields of research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Oxazol-2-yl)ethan-1-ol typically involves the reaction of 2-bromoethanol with 2-aminooxazole under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the amino group of the oxazole attacks the electrophilic carbon of the bromoethanol, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .
Análisis De Reacciones Químicas
Types of Reactions
2-(1,3-Oxazol-2-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The oxazole ring can be reduced to form oxazolidine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can facilitate substitution reactions
Major Products Formed
Aplicaciones Científicas De Investigación
2-(1,3-Oxazol-2-yl)ethan-1-ol has numerous applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a building block for drug development, particularly in the synthesis of molecules with therapeutic potential.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 2-(1,3-Oxazol-2-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell wall synthesis, while its anticancer properties may involve the inhibition of key enzymes involved in cell proliferation .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(1,3-Oxazol-2-yl)ethanal
- 2-(1,3-Oxazol-2-yl)ethanoic acid
- 2-(1,3-Oxazolidin-2-yl)ethanol
- 2-(1,3-Oxazol-2-yl)ethyl chloride
- 2-(1,3-Oxazol-2-yl)ethylamine
Uniqueness
2-(1,3-Oxazol-2-yl)ethan-1-ol is unique due to its versatile reactivity and wide range of applications. Its ability to undergo various chemical transformations makes it a valuable intermediate in synthetic chemistry. Additionally, its potential biological activities further enhance its significance in medicinal and biological research .
Propiedades
Fórmula molecular |
C5H7NO2 |
|---|---|
Peso molecular |
113.11 g/mol |
Nombre IUPAC |
2-(1,3-oxazol-2-yl)ethanol |
InChI |
InChI=1S/C5H7NO2/c7-3-1-5-6-2-4-8-5/h2,4,7H,1,3H2 |
Clave InChI |
MYLWVNHBVAEVEQ-UHFFFAOYSA-N |
SMILES canónico |
C1=COC(=N1)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





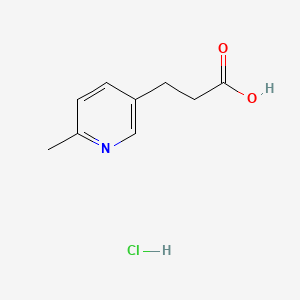
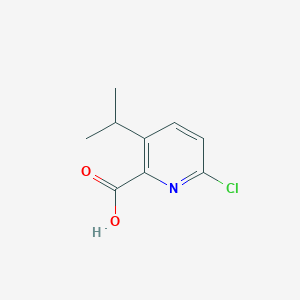

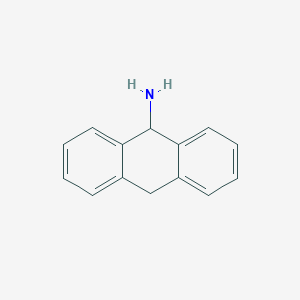
![methyl (2R)-2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetate](/img/structure/B13478290.png)
![methyl[2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine dihydrochloride](/img/structure/B13478298.png)
![2-{Bicyclo[1.1.1]pentan-1-ylsulfanyl}pyrimidine](/img/structure/B13478302.png)
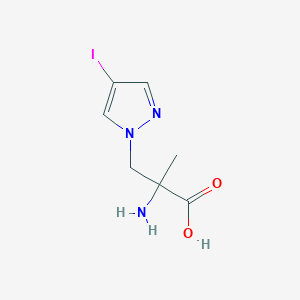
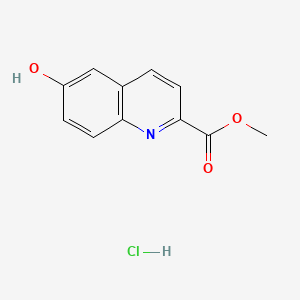
![methyl (1R,3R,4S,5S)-3-methyl-2-azabicyclo[2.1.1]hexane-5-carboxylate;2,2,2-trifluoroacetic acid](/img/structure/B13478311.png)
![3-(Pyrrolidin-1-yl)bicyclo[1.1.1]pentan-1-amine dihydrochloride](/img/structure/B13478312.png)
